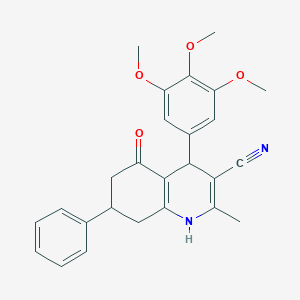![molecular formula C18H24N2O5S B4983160 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid, also known as PSB-0413, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound belongs to a class of molecules known as NMDA receptor antagonists, which are known to play a critical role in the regulation of synaptic plasticity and learning and memory processes in the brain.
作用机制
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid exerts its effects by acting as a competitive antagonist of the NMDA receptor, which is a key mediator of synaptic plasticity and learning and memory processes in the brain. By blocking the activity of this receptor, this compound is able to modulate the function of neural circuits and potentially improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that this compound is able to improve cognitive function and memory in rodents, as well as reduce neuroinflammation and oxidative stress in the brain.
实验室实验的优点和局限性
One of the primary advantages of using 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid in laboratory experiments is its specificity for the NMDA receptor, which allows for the precise manipulation of neural circuits and the study of synaptic plasticity. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experimental paradigms.
未来方向
There are several potential future directions for research on 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its effects on neural circuits and to identify potential side effects or toxicity associated with its use. Finally, there is a need for more research on the potential applications of this compound in the treatment of other conditions, such as depression and anxiety disorders.
合成方法
The synthesis of 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of piperidine with 3-bromoanisole, followed by the addition of piperidine-4-carboxylic acid and sulfuryl chloride. The resulting product is then purified using a series of chromatography techniques to obtain the final compound.
科学研究应用
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid has been extensively studied for its potential applications in the field of neuroscience. One of the primary areas of research has been its potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
1-(3-piperidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-17(19-11-7-14(8-12-19)18(22)23)15-5-4-6-16(13-15)26(24,25)20-9-2-1-3-10-20/h4-6,13-14H,1-3,7-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFOCDKXWLQMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea](/img/structure/B4983088.png)
![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)



![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)

![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
